molecular formula C19H19NO5 B6664737 2-(3,4-dimethoxybenzoyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

2-(3,4-dimethoxybenzoyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

Cat. No.: B6664737
M. Wt: 341.4 g/mol
InChI Key: YSZSVCIWJDZVNA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a 3,4-dimethoxybenzoyl group attached to a dihydroisoquinoline core, with a carboxylic acid functional group at the 4-position. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzoyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the 3,4-Dimethoxybenzoyl Group: The 3,4-dimethoxybenzoyl group can be introduced through Friedel-Crafts acylation, where 3,4-dimethoxybenzoyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzoyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the isoquinoline ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoquinoline core

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

2-(3,4-Dimethoxybenzoyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzoyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic acid: Shares the 3,4-dimethoxybenzoyl group but lacks the isoquinoline core.

    3,4-Dihydroisoquinoline derivatives: Compounds with similar isoquinoline cores but different substituents.

    Benzoylisoquinoline derivatives: Compounds with benzoyl groups attached to isoquinoline cores.

Uniqueness

2-(3,4-Dimethoxybenzoyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is unique due to the combination of the 3,4-dimethoxybenzoyl group and the isoquinoline core with a carboxylic acid functional group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(3,4-dimethoxybenzoyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-16-8-7-12(9-17(16)25-2)18(21)20-10-13-5-3-4-6-14(13)15(11-20)19(22)23/h3-9,15H,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZSVCIWJDZVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CC(C3=CC=CC=C3C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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